molecular formula C9H12BClO3 B8246885 (3-Chloro-5-isopropoxyphenyl)boronic acid

(3-Chloro-5-isopropoxyphenyl)boronic acid

Cat. No.: B8246885
M. Wt: 214.45 g/mol
InChI Key: VQMJVLNWXJYMBO-UHFFFAOYSA-N
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Description

(3-Chloro-5-isopropoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and an isopropoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-isopropoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 3-chloro-5-isopropoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-chloro-5-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMJVLNWXJYMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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